A-57696

Description

Properties

CAS No. |

125598-87-0 |

|---|---|

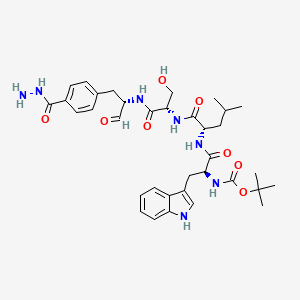

Molecular Formula |

C35H47N7O8 |

Molecular Weight |

693.8 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[4-(hydrazinecarbonyl)phenyl]-3-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C35H47N7O8/c1-20(2)14-27(31(46)40-29(19-44)33(48)38-24(18-43)15-21-10-12-22(13-11-21)30(45)42-36)39-32(47)28(41-34(49)50-35(3,4)5)16-23-17-37-26-9-7-6-8-25(23)26/h6-13,17-18,20,24,27-29,37,44H,14-16,19,36H2,1-5H3,(H,38,48)(H,39,47)(H,40,46)(H,41,49)(H,42,45)/t24-,27-,28-,29-/m0/s1 |

InChI Key |

XUIILZAJJORFPN-JSRHHAARSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)NN)C=O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)C(=O)NN)C=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

WLSX |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

A 57696 A-57696 Boc-Trp-Leu-Asp-Phe-NHNH2 L-Phenylalanine, N-(N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-tryptophyl)-L-leucyl)-L-alpha-aspartyl)-, 1-hydrazide t-butyloxycarbonyl-tryptophyl-leucyl-aspartyl-phenylalanine-hydrazide tert-butyloxycarbonyl-Trp-Leu-Asp-Phe-NHNH2 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Chemical Identity and Biological Profile of A-57696

Notice to the Reader: Comprehensive searches for the compound designated "A-57696" have yielded no publicly available data corresponding to a specific chemical structure, biological activity, or associated experimental protocols. The identifier "this compound" may represent an internal research code, a confidential internal designation within a pharmaceutical or research organization, or potentially an erroneous reference.

Without a verifiable chemical structure or public data, this guide cannot provide the requested in-depth technical information, including quantitative data, experimental methodologies, and signaling pathway diagrams.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to utilize standardized, publicly recognized identifiers to access the global scientific literature and chemical databases. Recommended identifiers include:

-

CAS Registry Number (CAS RN®): A unique numerical identifier assigned to every chemical substance by the Chemical Abstracts Service.

-

IUPAC Name: The systematic name for a chemical compound, based on the rules of the International Union of Pure and Applied Chemistry.

-

SMILES (Simplified Molecular-Input Line-Entry System) String: A line notation for describing the structure of chemical species using short ASCII strings.

-

InChI (International Chemical Identifier): A textual identifier for chemical substances, designed to be a standard and human-readable way to encode molecular information.

Should a corrected or alternative identifier for "this compound" become available, this guide can be updated to reflect the relevant chemical and biological information. Researchers in possession of proprietary information relating to this compound are advised to consult their internal documentation.

In-depth Technical Guide: A-57696 Discovery and Synthesis

An extensive search for the compound designated "A-57696" has yielded no specific information regarding its discovery, synthesis, or biological activity. This suggests that "this compound" may be an internal, unpublished compound designation, a misnomer, or a compound that has not been disclosed in publicly available scientific literature or patent databases.

The search results did not contain any mention of a molecule with this identifier. The provided results covered a range of unrelated chemical and biological topics, including natural product isolation, herbicide development, and preclinical data for a different kinase inhibitor, none of which are pertinent to "this compound".

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for the discovery and synthesis of "this compound" at this time.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

-

Verify the Compound Identifier: Double-check the accuracy of the designation "this compound". It is possible there is a typographical error in the alphanumeric code.

-

Consult Internal Documentation: If this is an internal project code, refer to internal discovery and development reports, patents, or presentations for information.

-

Search Alternative Databases: Conduct searches in specialized chemical and patent databases using the chemical structure if it is known, or by exploring related chemical scaffolds.

-

Review Literature from the Originating Institution: If the institution or company that designated this compound is known, a thorough review of their published work and patents may provide clues or lead to the correct identifier.

Without a valid and publicly documented compound to research, the core requirements of this request cannot be fulfilled. Should a corrected or alternative identifier be provided, a comprehensive technical guide can be developed.

Preliminary In-vitro Studies of A-57696: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro studies of A-57696, a selective cholecystokinin (CCK) receptor ligand. The document summarizes key quantitative data, outlines detailed experimental protocols for the cited assays, and presents visual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's pharmacological profile.

Core Compound Profile: this compound

This compound is characterized as a cholecystokinin antagonist with marked selectivity for the cortical CCK-B receptors over the pancreatic CCK-A receptors. In-vitro studies have demonstrated its competitive antagonism at CCK-A receptors, while exhibiting partial agonist activity at CCK-B/gastrin receptors. This dual activity profile makes this compound a significant subject for further investigation in neuroscience and gastroenterology.

Quantitative Data Summary

The following tables summarize the quantitative data gathered from preliminary in-vitro studies of this compound, providing a clear comparison of its activity at different cholecystokinin receptor subtypes.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | IC50 (nM) | Tissue Source |

| CCK-B | [125I]Bolton-Hunter-CCK-8 | 25 | Guinea Pig Cortex |

| CCK-A | [125I]Bolton-Hunter-CCK-8 | 15,000 | Guinea Pig Pancreas |

Table 2: Functional Antagonist Activity of this compound at CCK-A Receptors

| Assay | Stimulus | Kd (µM) | Tissue/Cell Source |

| Amylase Secretion | CCK-8 | 4.7 | Guinea Pig Pancreas |

| Phosphoinositide Breakdown | CCK-8 | 6.8 | Guinea Pig Pancreas |

| Gallbladder Contraction | CCK-8 | 19 | Guinea Pig Gallbladder |

Table 3: Partial Agonist Activity of this compound at CCK-B/Gastrin Receptors

| Assay | Response | Cell Line |

| Calcium Mobilization | 80% of maximal CCK-8 response | NCI-H345 Cells |

Experimental Protocols

The following are detailed methodologies for the key in-vitro experiments cited in the preliminary studies of this compound.

CCK Receptor Binding Assay

This protocol outlines a generalized procedure for a competitive radioligand binding assay to determine the affinity of this compound for CCK-A and CCK-B receptors.

Materials:

-

Membrane Preparations: Guinea pig pancreatic membranes (for CCK-A) and guinea pig cortical membranes (for CCK-B).

-

Radioligand: 125I-Bolton-Hunter-cholecystokinin octapeptide (125I-BH-CCK-8).

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: High concentration of unlabeled CCK-8.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA.

-

Instrumentation: Gamma counter.

Procedure:

-

Thaw the membrane preparations on ice.

-

In a 96-well plate, add the assay buffer.

-

Add the radioligand (125I-BH-CCK-8) at a concentration near its Kd.

-

Add varying concentrations of the test compound (this compound) or the non-specific binding control.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value.

Pancreatic Amylase Secretion Assay

This protocol describes a method to assess the antagonistic effect of this compound on CCK-8-stimulated amylase secretion from pancreatic acini.

Materials:

-

Pancreatic Acini: Isolated from guinea pig pancreas.

-

Stimulus: Cholecystokinin octapeptide (CCK-8).

-

Test Compound: this compound.

-

Incubation Buffer: e.g., HEPES-Ringer buffer supplemented with essential amino acids and BSA.

-

Amylase Substrate: e.g., p-nitrophenyl-α-D-maltoside.

-

Instrumentation: Spectrophotometer.

Procedure:

-

Isolate pancreatic acini from a guinea pig.

-

Pre-incubate the acini with varying concentrations of this compound.

-

Stimulate the acini with a submaximal concentration of CCK-8.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Terminate the incubation by centrifugation to pellet the acini.

-

Collect the supernatant containing the secreted amylase.

-

Measure the amylase activity in the supernatant using a colorimetric assay with a suitable substrate.

-

Determine the concentration of this compound required to inhibit the CCK-8-stimulated amylase secretion by 50% (IC50) and calculate the Kd using Schild analysis.

Phosphoinositide Breakdown Assay

This protocol details a method to measure the effect of this compound on CCK-8-stimulated phosphoinositide breakdown in pancreatic acini.

Materials:

-

Pancreatic Acini: Isolated from guinea pig pancreas.

-

Radiolabel: myo-[3H]inositol.

-

Stimulus: Cholecystokinin octapeptide (CCK-8).

-

Test Compound: this compound.

-

Incubation Buffer: As in the amylase secretion assay.

-

Extraction Reagents: Chloroform, methanol, HCl.

-

Ion-exchange Resin: Dowex AG1-X8.

-

Instrumentation: Scintillation counter.

Procedure:

-

Label the pancreatic acini by incubating with myo-[3H]inositol.

-

Wash the acini to remove unincorporated radiolabel.

-

Pre-incubate the labeled acini with varying concentrations of this compound in the presence of LiCl (to inhibit inositol monophosphatase).

-

Stimulate the acini with CCK-8.

-

Incubate for a specified time at 37°C.

-

Terminate the reaction by adding a chloroform/methanol/HCl mixture.

-

Separate the aqueous and organic phases by centrifugation.

-

Apply the aqueous phase to a Dowex AG1-X8 column to isolate the inositol phosphates.

-

Elute the inositol phosphates and measure the radioactivity using a scintillation counter.

-

Determine the inhibitory effect of this compound on CCK-8-stimulated phosphoinositide breakdown.

Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in NCI-H345 cells to assess the partial agonist activity of this compound.

Materials:

-

Cell Line: NCI-H345 cells (human small cell lung cancer cell line expressing CCK-B/gastrin receptors).

-

Calcium Indicator Dye: Indo-1 AM.

-

Test Compound: this compound.

-

Agonist: Cholecystokinin octapeptide (CCK-8).

-

Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.

-

Instrumentation: Fluorescence spectrophotometer or flow cytometer capable of ratiometric calcium measurement.

Procedure:

-

Culture NCI-H345 cells to an appropriate confluency.

-

Load the cells with the calcium indicator dye Indo-1 AM.

-

Wash the cells to remove extracellular dye.

-

Resuspend the cells in the assay buffer.

-

Establish a baseline fluorescence ratio.

-

Add this compound at various concentrations and record the change in the fluorescence ratio over time.

-

In separate experiments, stimulate the cells with a maximal concentration of CCK-8 to determine the maximum response.

-

Compare the maximal response induced by this compound to that of CCK-8 to determine its partial agonist activity.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the signaling pathways affected by this compound and a typical experimental workflow.

Caption: Signaling pathways of CCK-A and CCK-B receptors and the action of this compound.

Caption: Experimental workflow for the pancreatic amylase secretion assay.

A-57696: A Technical Overview of a Cholecystokinin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-57696 is identified as a cholecystokinin (CCK) antagonist, specifically a C-terminal hydrazide analogue of tert-butyloxycarbonyl-CCK4. While detailed public data on its specific solubility and stability profiles are limited, this guide provides a comprehensive overview of the standard methodologies and data presentation formats relevant to a compound of this nature. The information herein is designed to guide researchers in the characterization and handling of this compound and similar peptide-based drug candidates.

Physicochemical Properties

| Property | Typical Data for a Peptide-Based Compound |

| Molecular Formula | C34H44N6O8S (for a similar Boc-protected tetrapeptide) |

| Molecular Weight | Approximately 696.8 g/mol (for a similar Boc-protected tetrapeptide) |

| Appearance | White to off-white powder |

| Melting Point | Not available |

| pKa | Not available |

Solubility Data

The solubility of a drug candidate is a critical parameter influencing its formulation development and bioavailability. The following table illustrates how the solubility of this compound would be determined and presented across a range of pharmaceutically relevant solvents.

| Solvent | Solubility (mg/mL) | Method | Temperature (°C) |

| Water | < 0.1 | Shake-flask | 25 |

| PBS (pH 7.4) | < 0.1 | Shake-flask | 25 |

| DMSO | > 50 | Visual | 25 |

| Ethanol | ~5 | Shake-flask | 25 |

| Methanol | ~10 | Shake-flask | 25 |

| Propylene Glycol | ~2 | Shake-flask | 25 |

Note: The data in this table is representative and not based on experimental results for this compound.

Stability Profile

Assessing the chemical stability of a compound is crucial for determining its shelf-life and appropriate storage conditions. Stability is typically evaluated in both solid-state and in solution under various stress conditions.

Solid-State Stability

| Condition | Time Point | Assay (%) | Comments |

| 40°C / 75% RH | 1 month | 99.5 | No significant degradation observed. |

| 3 months | 98.8 | Minor degradation products detected. | |

| 6 months | 97.2 | Further increase in degradation. | |

| Photostability (ICH Q1B) | - | 95.1 | Significant degradation upon light exposure. |

Note: The data in this table is representative and not based on experimental results for this compound. RH = Relative Humidity.

Solution Stability

| Solvent/Buffer (pH) | Temperature (°C) | Half-life (t½) | Degradation Pathway |

| Aqueous (pH 3) | 25 | ~ 48 hours | Hydrolysis |

| Aqueous (pH 7.4) | 25 | ~ 12 hours | Hydrolysis |

| Aqueous (pH 9) | 25 | ~ 2 hours | Hydrolysis |

| DMSO | 25 | > 7 days | Stable |

Note: The data in this table is representative and not based on experimental results for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to determine the solubility and stability of this compound.

Protocol 1: Shake-Flask Solubility Determination

-

Objective: To determine the equilibrium solubility of this compound in various solvents.

-

Materials: this compound, selected solvents (e.g., water, PBS pH 7.4, DMSO, ethanol), scintillation vials, orbital shaker, analytical balance, HPLC-UV system.

-

Procedure:

-

Add an excess amount of this compound to a scintillation vial containing a known volume of the test solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

-

Shake the vials for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let undissolved particles settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL.

-

Protocol 2: Solid-State Stability Assessment (ICH Q1A)

-

Objective: To evaluate the stability of this compound in its solid form under accelerated and long-term storage conditions.

-

Materials: this compound, stability chambers, amber glass vials, analytical balance, HPLC-UV system.

-

Procedure:

-

Weigh a sufficient amount of this compound into amber glass vials.

-

Place the vials in stability chambers set to the desired conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).

-

At specified time points (e.g., 0, 1, 3, 6 months), remove a vial from each condition.

-

Visually inspect the sample for any changes in physical appearance (e.g., color, crystallinity).

-

Accurately weigh a portion of the sample, dissolve it in a suitable solvent, and dilute to a known concentration.

-

Analyze the sample by HPLC-UV to determine the purity and identify any degradation products.

-

Calculate the percentage of the remaining this compound and quantify any major degradants.

-

Protocol 3: Solution Stability Assessment

-

Objective: To determine the degradation kinetics of this compound in various solutions.

-

Materials: this compound, various buffers (e.g., pH 3, 7.4, 9), DMSO, HPLC-UV system, temperature-controlled incubator.

-

Procedure:

-

Prepare stock solutions of this compound in the desired solvents or buffers.

-

Aliquot the solutions into sealed vials and place them in a temperature-controlled incubator (e.g., 25°C).

-

At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

-

Immediately analyze the aliquot by HPLC-UV to determine the concentration of this compound.

-

Plot the concentration of this compound versus time.

-

Determine the degradation rate constant and the half-life (t½) from the data.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway for a CCK antagonist and a typical experimental workflow for its characterization.

Methodological & Application

Application Notes: A Representative STAT3 Inhibitor Protocol for Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "A-57696" could not be definitively identified in publicly available literature. The following application notes and protocols are based on the effects of a representative and well-characterized small molecule STAT3 inhibitor, Stattic . Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell model and compound.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that, when constitutively activated, plays a significant role in the proliferation, survival, and differentiation of various cancer cells.[1] The inhibition of the STAT3 signaling pathway has emerged as a promising therapeutic strategy in oncology. Stattic is a non-peptidic, cell-permeable small molecule that selectively inhibits the activation, dimerization, and nuclear translocation of STAT3 by targeting its SH2 domain.[1][2] These application notes provide detailed protocols for the use of a STAT3 inhibitor, exemplified by Stattic, in cell culture-based assays to assess its therapeutic potential.

Data Presentation: Efficacy of Stattic

Stattic demonstrates a dose-dependent inhibitory effect on the viability of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is contingent on the specific cell line and its dependency on the STAT3 pathway for survival and proliferation.

Table 1: IC50 Values of Stattic in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | 2.562 ± 0.409 | [2] |

| OSC-19 | Head and Neck Squamous Cell Carcinoma | 3.481 ± 0.953 | [2] |

| Cal33 | Head and Neck Squamous Cell Carcinoma | 2.282 ± 0.423 | [2] |

| UM-SCC-22B | Head and Neck Squamous Cell Carcinoma | 2.648 ± 0.542 | [2] |

| Hep G2 | Hepatocellular Carcinoma | 2.94 | [3] |

| Bel-7402 | Hepatocellular Carcinoma | 2.5 | [3] |

| SMMC-7721 | Hepatocellular Carcinoma | 5.1 | [3] |

| B16F10 | Melanoma | 1.67 ± 0.2 | [4] |

| CT26 | Colon Carcinoma | 2.02 ± 0.29 | [4] |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 3.188 | [5] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 4.89 | [5] |

| PANC-1 | Pancreatic Cancer | 3.835 - 4.165 (24h) | [6] |

| BxPc-3 | Pancreatic Cancer | 3.135 - 5.296 (24h) | [6] |

Experimental Protocols

Preparation of Stattic Stock and Working Solutions

-

Stattic Preparation: Prepare a stock solution of Stattic (e.g., 10-20 mM) in dimethyl sulfoxide (DMSO).[1]

-

Storage: Store the stock solution in small, single-use aliquots at -20°C and protected from light to avoid repeated freeze-thaw cycles.[1][7]

-

Working Solution: When preparing working concentrations for cell treatment, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the cell culture medium does not exceed a level toxic to the cells (typically <0.1%).[1]

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of Stattic on cell viability.

A typical workflow for assessing cell viability with an MTT assay.

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]

-

Treatment: The following day, treat the cells with a range of concentrations of Stattic. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 1 to 4 hours at 37°C.[8]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[8]

-

Data Acquisition: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.[1][8] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[1]

Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)

This protocol is to verify the inhibitory effect of Stattic on the STAT3 signaling pathway.

The experimental workflow for Western blot analysis.

Methodology:

-

Cell Treatment and Lysis: Plate cells and grow to 70-80% confluency. Treat with the desired concentration of Stattic (e.g., 5-10 µM) or DMSO for a specified time (e.g., 8-24 hours).[1] Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated STAT3 (Tyr705) and total STAT3 overnight at 4°C.[1] A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.[1]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detection: After final washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1] The intensity of the p-STAT3 band should decrease with Stattic treatment, while the total STAT3 and loading control bands should remain relatively constant.[1]

Cell Cycle and Apoptosis Analysis

Stattic has been shown to induce cell cycle arrest and apoptosis in cancer cells.[3][9][10]

Cell Cycle Analysis:

-

Treat cells with Stattic for the desired time and concentration.

-

Harvest and fix the cells in cold 70% ethanol.

-

Stain the cells with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. Treatment with Stattic is expected to cause an arrest at the G1 phase in some cell types.[10]

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells with Stattic as desired.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry. An increase in the Annexin V-positive population indicates apoptosis. Stattic treatment has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[3][9]

Signaling Pathway

The Janus kinase (JAK)/STAT3 signaling pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The binding of a ligand to its receptor induces the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and the regulation of target gene transcription, which promotes cell proliferation and survival. Stattic inhibits this pathway by binding to the SH2 domain of STAT3, which is essential for its dimerization and activation.[1]

The STAT3 signaling pathway and the inhibitory action of Stattic.

References

- 1. benchchem.com [benchchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Stattic Enhances Radiosensitivity and Reduces Radio-Induced Migration and Invasion in HCC Cell Lines through an Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STAT3 inhibitory stattic enhances immunogenic cell death induced by chemotherapy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]

- 7. Stattic | Cell Signaling Technology [cellsignal.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of STAT3Y705 phosphorylation by Stattic suppresses proliferation and induces mitochondrial-dependent apoptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of A-57696, a Cholecystokinin Receptor Ligand, in a Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of A-57696 in mouse models. This compound, chemically identified as tert-butyloxycarbonyl-Trp-Leu-Asp-Phe-NHNH2, is a peptide analog of cholecystokinin tetrapeptide (CCK-4). It exhibits selective binding for the cholecystokinin-B (CCK-B) receptor.[1] While in vitro characterization has been performed, to date, no in vivo studies utilizing this compound in mouse models have been published in publicly available literature. Therefore, this document outlines a series of proposed protocols and experimental designs based on established methodologies for other CCK-B receptor antagonists in mice. These notes are intended to serve as a foundational guide for researchers initiating in vivo studies with this compound.

Introduction to this compound

This compound is a C-terminal hydrazide analogue of tert-butyloxycarbonyl-CCK4.[1] It has been characterized as a selective antagonist for the cholecystokinin (CCK) receptor family, with a notable preference for the CCK-B subtype found in the cerebral cortex over the CCK-A subtype in the pancreas.[1]

Mechanism of Action:

-

CCK-A Receptor: this compound acts as a competitive antagonist at CCK-A receptors. It has been shown to reverse CCK8-stimulated pancreatic amylase secretion and phosphoinositide breakdown in guinea pig pancreas.[1]

-

CCK-B/Gastrin Receptor: In contrast, at the CCK-B/gastrin receptor, this compound behaves as a partial agonist, capable of stimulating calcium mobilization in human small cell lung cancer cells (NCI-H345).[1]

The dual activity of this compound as an antagonist at one receptor subtype and a partial agonist at another makes it a compound of interest for investigating the nuanced roles of the CCK signaling pathway in various physiological and pathological processes.

Quantitative Data: In Vitro Characterization of this compound and In Vivo Data for Other CCK-B Antagonists

To provide a framework for designing in vivo experiments with this compound, the following tables summarize its in vitro receptor binding and functional activity, alongside in vivo dosage and administration data for other well-characterized CCK-B receptor antagonists used in mouse models.

Table 1: In Vitro Profile of this compound

| Parameter | Receptor Target | Species/System | Value | Reference |

| Binding Affinity (IC₅₀) | CCK-B Receptor | Guinea Pig Cerebral Cortex | 25 nM | [1] |

| CCK-A Receptor | Guinea Pig Pancreas | 15 µM | [1] | |

| Functional Activity (K_d) | CCK-A (Antagonist) | Guinea Pig Pancreas (Amylase Assay) | 4.7 µM | [1] |

| CCK-A (Antagonist) | Guinea Pig Pancreas (PI Assay) | 6.8 µM | [1] | |

| CCK-A (Antagonist) | Guinea Pig Gall Bladder | 19 µM | [1] | |

| Functional Activity | CCK-B (Partial Agonist) | NCI-H345 Cells (Ca²⁺ Mobilization) | 80% of maximal CCK8 response | [1] |

Table 2: In Vivo Administration and Dosages of Other CCK-B Receptor Antagonists in Mouse Models

| Compound | Mouse Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |

| L-365,260 | Anxiety (Black/White Exploration Test) | Intraperitoneal (i.p.) | No robust anxiolytic effects | - | [1] |

| Pain (Electroacupuncture Analgesia) | Subcutaneous (s.c.) | 0.125 - 2.0 mg/kg | Potentiation of analgesia | [2] | |

| CI-988 | Anxiety (Elevated Plus-Maze) | Not specified in abstract | - | Anxiolytic-like effects | [3] |

| Z-360 | Pain (Formalin-Induced) | Oral (p.o.) | 30 - 300 mg/kg | Inhibition of late-phase nociceptive responses | [4] |

| Pain (Cancer-Induced) | Oral (p.o.) | 100 - 300 mg/kg | Anti-allodynic effect | [4] | |

| Proglumide | Pain (Vincristine-Induced Neuropathy) | Not specified in abstract | 30 mg/kg/day | Alleviation of pain | [5] |

| Chronic Pancreatitis | In drinking water | - | Decreased inflammation and fibrosis | [6] | |

| LY225910 | Pain (Vincristine-Induced Neuropathy) | Not specified in abstract | 1 mg/kg/day | Alleviation of pain | [5] |

Signaling Pathway

This compound modulates the cholecystokinin signaling pathway. CCK receptors are G protein-coupled receptors (GPCRs) that, upon activation, can initiate multiple downstream signaling cascades. The diagram below illustrates the general signaling pathway for CCK-A and CCK-B receptors.

Caption: Generalized CCK Receptor Signaling Pathway.

Experimental Protocols

As no specific in vivo protocols for this compound exist, the following sections provide a proposed workflow and detailed methodologies for initiating studies in a mouse model. These protocols are based on established practices for similar peptide-based compounds and other CCK receptor antagonists.

Proposed Experimental Workflow

The following diagram outlines a logical workflow for the preclinical evaluation of this compound in a mouse model.

Caption: Proposed workflow for in vivo evaluation of this compound.

Protocol for Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in mice following intravenous (i.v.), intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) administration.

Materials:

-

This compound

-

Vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO, to be determined in formulation studies)

-

Male C57BL/6 mice (8-10 weeks old)

-

Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the study.

-

Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be such that the desired dose can be administered in a volume of 5-10 ml/kg.

-

Animal Groups: Divide mice into four groups, one for each route of administration. A typical study might use 3-4 mice per time point.

-

Dosing:

-

i.v.: Administer this compound via the tail vein. A typical starting dose might be 1-5 mg/kg.

-

i.p. & s.c.: Administer this compound into the intraperitoneal cavity or subcutaneously in the scruff of the neck, respectively. A typical starting dose might be 5-10 mg/kg.

-

p.o.: Administer this compound via oral gavage. A higher starting dose (e.g., 10-50 mg/kg) may be necessary due to potential poor bioavailability of peptides.[7]

-

-

Blood Sampling: Collect blood samples (e.g., via tail snip or retro-orbital bleed under anesthesia) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Protocol for Efficacy Study in a Mouse Model of Anxiety (Elevated Plus-Maze)

Objective: To evaluate the anxiolytic or anxiogenic potential of this compound in mice using the elevated plus-maze (EPM) test.

Materials:

-

This compound

-

Vehicle

-

Positive control (e.g., diazepam for anxiolytic effect)

-

Male ICR or C57BL/6 mice (8-10 weeks old)

-

Elevated plus-maze apparatus

-

Video tracking software

Procedure:

-

Dose Preparation and Administration: Prepare doses of this compound based on the results of the dose-response study. Administer the compound via the determined optimal route (e.g., i.p. or s.c.) 30-60 minutes before testing. Include a vehicle control group and a positive control group.

-

EPM Testing:

-

Place each mouse individually in the center of the EPM, facing one of the open arms.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the session using a video camera mounted above the maze.

-

-

Behavioral Scoring: Use video tracking software to score the following parameters:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total distance traveled

-

-

Data Analysis: Compare the behavioral parameters between the different treatment groups. An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect. A decrease suggests an anxiogenic-like effect.

Protocol for Efficacy Study in a Mouse Model of Inflammatory Pain (Formalin Test)

Objective: To assess the analgesic properties of this compound in a model of inflammatory pain.

Materials:

-

This compound

-

Vehicle

-

Positive control (e.g., morphine)

-

5% formalin solution

-

Male Swiss Webster or ICR mice (8-10 weeks old)

-

Observation chambers with mirrors

-

Timer

Procedure:

-

Dose Preparation and Administration: Administer this compound or vehicle via the determined optimal route 30-60 minutes before the formalin injection.

-

Formalin Injection: Inject 20 µl of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Behavioral Observation: Immediately place the mouse in an observation chamber. Record the cumulative time spent licking or biting the injected paw during two phases:

-

Phase 1 (acute nociceptive pain): 0-5 minutes post-injection.

-

Phase 2 (inflammatory pain): 15-40 minutes post-injection.

-

-

Data Analysis: Compare the duration of licking/biting behavior in each phase between the treatment groups. A reduction in this behavior indicates an analgesic effect.

Conclusion

This compound is a cholecystokinin receptor ligand with a unique pharmacological profile. While there is a clear need for in vivo studies to fully characterize its effects, the protocols and data presented in this document provide a solid foundation for researchers to design and execute such experiments in mouse models. The proposed workflow, from pharmacokinetic profiling to efficacy testing in established behavioral and disease models, will enable a thorough investigation of the therapeutic potential of this compound. Careful dose-response studies will be critical to elucidating its in vivo activity, particularly given its dual role as a CCK-A antagonist and a CCK-B partial agonist.

References

- 1. The effects of CCKA and CCKB antagonists on activity in the black/white exploration model of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CCK(B) receptor antagonist L365,260 potentiates the efficacy to and reverses chronic tolerance to electroacupuncture-induced analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological evaluation of analgesic effects of the cholecystokinin2 receptor antagonist Z-360 in mouse models of formalin- and cancer-induced pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cholecystokinin Receptor Antagonist Therapy Decreases Inflammation and Fibrosis in Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intestinal metabolism and absorption of cholecystokinin analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A-57696 dosage and administration guidelines

It is important to note that publicly available information regarding a compound specifically designated as "A-57696" is not available. This identifier may correspond to an internal development code for a compound that has not been publicly disclosed or may be a misidentification. The following application notes and protocols are provided as a general framework for the preclinical evaluation of a novel research compound. These guidelines are based on standard pharmacological and drug development practices and should be adapted based on the specific characteristics of the compound .

I. In Vitro Studies

A. Cell-Based Assays

Objective: To determine the potency and efficacy of a test compound in a cellular context.

Table 1: Example Data Summary for In Vitro Cell-Based Assays

| Cell Line | Assay Type | Endpoint Measured | IC₅₀ / EC₅₀ (nM) | Max Inhibition / Activation (%) |

| Cancer Cell Line A | Proliferation | Cell Viability (MTT) | 50 | 95 |

| Cancer Cell Line B | Apoptosis | Caspase-3/7 Activity | 75 | 80 |

| Normal Cell Line C | Cytotoxicity | LDH Release | >10,000 | <5 |

Experimental Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

B. Biochemical Assays

Objective: To determine the direct interaction of a test compound with its purified target protein.

Table 2: Example Data Summary for Biochemical Assays

| Target Protein | Assay Type | Endpoint Measured | Kᵢ / Kₐ (nM) |

| Kinase X | Kinase Activity | ATP Consumption | 25 |

| Protease Y | Proteolytic Activity | Substrate Cleavage | 10 |

Experimental Protocol: Kinase Activity Assay

-

Reaction Setup: In a 384-well plate, add the purified kinase, the substrate, and the test compound at various concentrations.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for 1 hour.

-

Detection: Add a detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to the kinase activity.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ or Kᵢ value.

II. In Vivo Studies

A. Pharmacokinetic (PK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of a test compound in an animal model.

Table 3: Example Pharmacokinetic Parameters

| Animal Model | Route of Administration | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | Bioavailability (%) |

| Mouse | Oral (PO) | 10 | 1500 | 2 | 8500 | 40 |

| Mouse | Intravenous (IV) | 2 | 5000 | 0.08 | 21250 | 100 |

Experimental Protocol: Mouse Pharmacokinetic Study

-

Animal Dosing: Administer the test compound to a cohort of mice via the desired route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.

-

Plasma Preparation: Process the blood samples to isolate plasma.

-

Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as Cₘₐₓ, Tₘₐₓ, and AUC.

B. Efficacy Studies

Objective: To evaluate the therapeutic effect of a test compound in a disease model.

Table 4: Example Efficacy Study Data

| Animal Model | Dosing Regimen | Endpoint Measured | Result |

| Xenograft Mouse Model | 10 mg/kg, PO, QD | Tumor Growth Inhibition | 60% TGI |

| Inflammation Model | 5 mg/kg, IP, BID | Reduction in Paw Edema | 45% reduction |

Experimental Protocol: Xenograft Tumor Model

-

Tumor Implantation: Implant human cancer cells subcutaneously into immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Dosing: Randomize the mice into vehicle control and treatment groups. Administer the test compound according to the specified dosing regimen.

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

III. Signaling Pathway and Workflow Diagrams

Caption: A generalized workflow for in vitro compound screening.

Caption: A streamlined workflow for in vivo compound evaluation.

Caption: A hypothetical signaling pathway inhibited by this compound.

Application Notes and Protocols: Western Blot for A-57696 Target

Introduction

This document provides a detailed protocol for performing a Western blot analysis. However, initial searches for the target "A-57696" did not yield a specific biological molecule. Instead, the identifier corresponds to various industrial and commercial products. It is presumed that "this compound" is a placeholder or an internal designation for a specific protein of interest. This protocol is, therefore, a general framework that can be adapted once the specific molecular target is identified. Researchers and scientists in drug development are advised to substitute the general parameters provided here with specific details pertinent to their protein of interest, such as the correct primary antibody and its optimal dilution.

Data Presentation

As no specific quantitative data for an "this compound" target is available, the following table provides a template for recording and organizing experimental data. This structure will allow for clear comparison of results across different experimental conditions.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Notes |

| Cell/Tissue Lysate Source | e.g., Treated Cells | e.g., Untreated Cells | e.g., Positive Control | |

| Total Protein Loaded (µg) | 20-30 | 20-30 | 20-30 | Ensure equal loading |

| Primary Antibody | Anti-[Target Protein] | Anti-[Target Protein] | Anti-[Target Protein] | Specify clone/catalog # |

| Primary Antibody Dilution | 1:1000 | 1:1000 | 1:1000 | Optimize as needed |

| Secondary Antibody | e.g., Anti-Rabbit IgG HRP | e.g., Anti-Rabbit IgG HRP | e.g., Anti-Rabbit IgG HRP | Specify clone/catalog # |

| Secondary Antibody Dilution | 1:5000 | 1:5000 | 1:5000 | Optimize as needed |

| Loading Control | Anti-GAPDH | Anti-GAPDH | Anti-GAPDH | |

| Loading Control Dilution | 1:10000 | 1:10000 | 1:10000 | |

| Band Intensity (Target) | Record Value | Record Value | Record Value | Densitometry reading |

| Band Intensity (Loading) | Record Value | Record Value | Record Value | Densitometry reading |

| Normalized Intensity | Calculate Value | Calculate Value | Calculate Value | Target/Loading |

Experimental Protocols

This section outlines a comprehensive Western blot protocol.

1. Sample Preparation (Cell Lysates)

-

Cell Culture and Treatment: Plate and culture cells to the desired confluency. Treat with the experimental compound (e.g., this compound if it were a drug) or stimulus as required by the experimental design.

-

Harvesting and Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[1]

-

Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the plate.[2]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2]

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.[2]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[1]

-

Normalize the protein concentration of all samples with lysis buffer.

-

2. SDS-PAGE and Protein Transfer

-

Sample Preparation for Electrophoresis:

-

Gel Electrophoresis:

-

Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein.[2]

-

Run the gel in 1x running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[1][2]

-

-

Protein Transfer:

-

Equilibrate the gel in transfer buffer.

-

Activate a PVDF membrane in methanol for 30 seconds, followed by equilibration in transfer buffer.[4]

-

Assemble the transfer stack (sandwich) according to the manufacturer's instructions for a wet or semi-dry transfer system.[2][4]

-

Transfer the proteins from the gel to the membrane. Transfer conditions (voltage, time) should be optimized for the target protein's molecular weight.[1][2]

-

3. Immunoblotting and Detection

-

Blocking:

-

After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[1][4] This step is crucial to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Secondary Antibody Incubation:

-

Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[1]

-

Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in the blocking buffer.

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[5]

-

-

Detection:

-

Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound secondary antibody.[1][5]

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[4]

-

Incubate the membrane with the ECL substrate for 1-5 minutes.[4][5]

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.[1][2]

-

4. Stripping and Re-probing (Optional)

-

To detect another protein (e.g., a loading control), the membrane can be stripped of the bound antibodies.

-

Incubate the membrane in a mild stripping buffer at room temperature or a harsher buffer at 50°C.

-

Wash the membrane thoroughly and repeat the blocking and immunoblotting steps with the next primary antibody.

Mandatory Visualizations

Caption: Experimental workflow for Western blot analysis.

References

Application Notes and Protocols for A-57696 in CRISPR Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRISPR-Cas9 genome-wide screening has become an indispensable tool for functional genomics, enabling the systematic interrogation of gene function. When combined with small molecule inhibitors, these screens offer a powerful approach to elucidate drug mechanisms of action, identify novel drug targets, and uncover mechanisms of drug resistance. This document provides detailed application notes and protocols for the use of A-57696, a potent and selective inhibitor of Tank-Binding Kinase 1 (TBK1), in CRISPR screening applications.

This compound offers an opportunity to explore the synthetic lethal interactions and resistance mechanisms associated with the inhibition of the TBK1 signaling pathway, which is implicated in innate immunity and oncogenesis. These protocols are designed to guide researchers through the process of conducting pooled CRISPR-Cas9 loss-of-function screens with this compound, from initial cell line characterization to data analysis and hit validation.

Mechanism of Action and Signaling Pathway

This compound is a selective ATP-competitive inhibitor of TBK1. TBK1 is a non-canonical IκB kinase (IKK) that plays a crucial role in the innate immune response by phosphorylating and activating interferon regulatory factors (IRFs). In addition to its role in immunity, TBK1 is involved in multiple oncogenic signaling pathways, including those driven by KRAS mutations, where it promotes cell survival and autophagy. By inhibiting TBK1, this compound can suppress these survival signals, making it a promising agent for cancer therapy, particularly in combination with other treatments.

Caption: this compound inhibits the TBK1 signaling pathway.

Quantitative Data Summary

Prior to initiating a CRISPR screen, it is crucial to determine the optimal concentration of this compound. This is typically a concentration that results in approximately 20-30% growth inhibition (GI20-GI30) to provide a sufficient dynamic range for identifying both sensitizing and resistance-conferring gene knockouts.

Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Screening Concentration (GI30, nM) |

| A549 | Lung Adenocarcinoma | 150 | 75 |

| HCT116 | Colorectal Carcinoma | 220 | 110 |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | 85 | 40 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 310 | 150 |

Table 2: Hypothetical Results from a Genome-Wide CRISPR Knockout Screen with this compound in A549 Cells

| Gene | Description | Log2 Fold Change (this compound vs. DMSO) | p-value | Phenotype |

| Top Resistance Hits | ||||

| TBK1 | Tank-Binding Kinase 1 | -5.2 | 1.2e-15 | Resistance |

| IKBKE | Inhibitor of Nuclear Factor Kappa B Kinase Subunit Epsilon | -4.8 | 3.5e-13 | Resistance |

| NFKB1 | Nuclear Factor Kappa B Subunit 1 | -3.9 | 6.1e-11 | Resistance |

| Top Sensitization Hits | ||||

| KEAP1 | Kelch-Like ECH-Associated Protein 1 | 4.5 | 2.8e-12 | Sensitization |

| CUL3 | Cullin 3 | 4.1 | 7.3e-11 | Sensitization |

| NFE2L2 | Nuclear Factor, Erythroid 2-Like 2 | -3.5 (Negative Regulator) | 1.9e-10 | Sensitization |

Experimental Protocols

This section provides a detailed methodology for performing a pooled CRISPR-Cas9 loss-of-function screen with this compound.

Caption: Workflow for a pooled CRISPR-Cas9 screen with this compound.

Materials

-

Cas9-expressing cancer cell line (e.g., A549-Cas9)

-

Pooled lentiviral sgRNA library (e.g., GeCKO v2)

-

Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)

-

HEK293T cells

-

Transfection reagent

-

Polybrene

-

Puromycin

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Genomic DNA extraction kit

-

PCR reagents for library amplification

-

Next-generation sequencing platform

Protocol

1. Lentiviral sgRNA Library Production

-

Co-transfect HEK293T cells with the sgRNA library plasmid pool, psPAX2, and pMD2.G using a suitable transfection reagent.

-

After 24 hours, replace the medium.

-

Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

-

Titer the lentiviral library on the target Cas9-expressing cell line.

2. sgRNA Library Transduction

-

Seed a sufficient number of Cas9-expressing cells to achieve a library representation of at least 500 cells per sgRNA.

-

Transduce the cells with the sgRNA library at a multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. Use polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.

-

After 24 hours, replace the medium.

3. Antibiotic Selection and T0 Sample Collection

-

After 48 hours post-transduction, begin selection with puromycin at a pre-determined concentration.

-

Culture the cells under selection for 3-5 days until a non-transduced control plate shows complete cell death.

-

After selection, collect a baseline cell sample (T0). A minimum of 2.5 x 10^7 cells is recommended to maintain library representation.

4. This compound Treatment

-

Split the remaining cells into two populations: a treatment group and a control group.

-

Treat one population with this compound at the predetermined GI20-GI30 concentration.

-

Treat the other population with an equivalent volume of DMSO as a vehicle control.

-

Culture the cells for 14-21 days, passaging as needed. It is critical to maintain a sufficient number of cells at each passage to preserve the library's complexity.

5. Sample Collection and Genomic DNA Extraction

-

At the end of the treatment period, harvest the cells from both the this compound-treated and DMSO-treated populations.

-

Extract genomic DNA from the T0 and final timepoint samples using a commercial kit.

6. Library Preparation and Sequencing

-

Amplify the sgRNA-containing cassettes from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA region, and the second PCR adds sequencing adapters and barcodes.

-

Pool the barcoded PCR products and perform next-generation sequencing.

7. Data Analysis

-

Demultiplex the sequencing reads based on the barcodes.

-

Align the reads to the sgRNA library reference to obtain read counts for each sgRNA.

-

Use software such as MAGeCK to identify sgRNAs and genes that are significantly enriched or depleted in the this compound-treated population compared to the DMSO-treated population.[1]

Hit Validation and Follow-up Studies

Genes identified as significant hits from the primary screen should be validated through further experiments. This can include:

-

Individual sgRNA validation: Testing individual sgRNAs against the identified hit genes to confirm the phenotype.

-

Competitive growth assays: Co-culturing wild-type and knockout cells in the presence of this compound to validate sensitization or resistance.

-

Mechanism of action studies: Investigating the functional relationship between the hit gene and the TBK1 signaling pathway.

These application notes and protocols provide a comprehensive framework for utilizing this compound in CRISPR screening to uncover novel insights into TBK1 biology and identify potential combination therapies.

References

Application Notes and Protocols for Immunohistochemistry (IHC) Staining with Anti-ZIP10 Polyclonal Antibody (A-57696)

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols and supporting information for the use of the anti-ZIP10 polyclonal antibody, product number PA5-57696, in immunohistochemistry (IHC). The target protein, ZIP10 (also known as SLC39A10), is a zinc transporter that plays a crucial role in various cellular processes, including B-cell development and function, making it a protein of interest in immunology and oncology research.

The following sections detail the antibody's specifications, a comprehensive IHC protocol for formalin-fixed, paraffin-embedded (FFPE) tissues, and an overview of the key signaling pathways involving ZIP10.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative parameters for the use of the anti-ZIP10 polyclonal antibody (PA5-57696) in IHC are summarized below.

| Parameter | Specification | Source |

| Host/Isotype | Rabbit / IgG | [1] |

| Class | Polyclonal | [1] |

| Reactivity | Human | [1] |

| Immunogen | Recombinant protein corresponding to Human ZIP10 | [1] |

| Concentration | 0.05 mg/mL | [1] |

| Recommended Application | Immunohistochemistry (Paraffin) | [1] |

| Storage | Store at 4°C for short term. For long term storage, store at -20°C, avoiding freeze/thaw cycles. | [1] |

Signaling Pathways Involving ZIP10

ZIP10 is a key component in multiple signaling pathways, most notably the JAK-STAT and B-cell receptor (BCR) signaling pathways. Understanding these pathways is crucial for interpreting IHC staining patterns in relevant cellular and tissue contexts.

JAK-STAT Signaling Pathway

Cytokine stimulation can induce the activation of the JAK-STAT signaling pathway, which in turn upregulates the expression of ZIP10.[2][3][4] This leads to an increase in intracellular zinc, which acts as a second messenger to promote cell survival by inhibiting caspase activation.[5] This "signal conversion" from a cytokine signal to a zinc signal is vital for early B-cell survival.[5]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting A-57696

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with A-57696 not exhibiting its expected effects in cellular experiments. The following question-and-answer format directly addresses common problems and provides structured troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect in cells?

A1: Before troubleshooting, it is critical to confirm the identity and mechanism of action of this compound. Based on available information, "this compound" does not correspond to a recognized pharmacological agent in publicly available scientific literature. It is possible this is an internal compound identifier or a less common designation. Please verify the compound's identity, its intended molecular target, and the expected downstream cellular effects. Without this foundational information, troubleshooting will be ineffective.

Q2: My cells are not responding to this compound treatment. What are the initial troubleshooting steps?

A2: When a compound fails to elicit a response, a systematic approach to troubleshooting is essential. The initial steps should focus on verifying the experimental setup and the integrity of the compound. The flowchart below outlines a logical workflow for initial troubleshooting.

Troubleshooting Guides

Guide 1: Compound Integrity and Handling

A common reason for lack of efficacy is the degradation or improper handling of the compound.

| Parameter | Potential Issue | Recommended Action |

| Compound Identity | Incorrect compound supplied or synthesized. | Verify the identity of the compound using analytical methods such as LC-MS or NMR. |

| Purity | Presence of impurities that may interfere with the activity. | Assess the purity of the compound stock. If purity is low, re-purify or obtain a new batch. |

| Storage | Degradation due to improper storage conditions (e.g., temperature, light exposure). | Review the manufacturer's storage recommendations. If in doubt, use a fresh, unopened vial of the compound. |

| Solubility | Compound precipitating out of the cell culture media. | Visually inspect the media for any precipitate after adding the compound. Determine the solubility of this compound in your specific cell culture media. Consider using a different solvent or a lower concentration. |

| Stability | Compound degradation in aqueous media over the course of the experiment. | Perform a stability study of this compound in your cell culture media at 37°C over the time course of your experiment. Analyze samples at different time points by HPLC or a similar method. |

Guide 2: Experimental Conditions

Optimizing the experimental parameters is crucial for observing the desired effect.

| Parameter | Potential Issue | Recommended Action |

| Concentration | The concentration used is too low to elicit a response or too high, causing off-target effects or toxicity. | Perform a dose-response experiment using a wide range of concentrations to determine the optimal effective concentration (e.g., EC50). |

| Incubation Time | The treatment duration is too short for the biological effect to manifest or too long, leading to secondary effects or desensitization. | Conduct a time-course experiment to identify the optimal time point for observing the expected phenotype. |

| Cell Type | The chosen cell line may not express the target of this compound or may have compensatory mechanisms that mask the effect. | Confirm that your cell line expresses the molecular target of this compound. Consider testing in a different, validated cell line. |

| Cell Health | Unhealthy or stressed cells may not respond appropriately to stimuli. | Monitor cell viability and morphology. Ensure cells are in the logarithmic growth phase and are not overly confluent. |

| Serum Interaction | Components in the serum (e.g., proteins) may bind to and sequester the compound, reducing its effective concentration. | Test the effect of this compound in serum-free or low-serum media, if compatible with your cell line. |

Experimental Protocols

Protocol 1: Dose-Response Experiment

This protocol is designed to determine the effective concentration range of this compound.

-

Prepare Compound Dilutions: Prepare a 10-point serial dilution of this compound in your cell culture media. The concentration range should span several orders of magnitude around the expected effective concentration.

-

Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.

-

Treatment: After allowing the cells to adhere, replace the media with the media containing the different concentrations of this compound. Include wells treated with vehicle (the solvent used to dissolve this compound) as a negative control and, if available, a known positive control compound.

-

Incubation: Incubate the plate for the desired duration.

-

Assay: Perform your specific cellular assay to measure the endpoint of interest (e.g., cell viability, gene expression, protein phosphorylation).

-

Data Analysis: Plot the measured response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.

Note on Signaling Pathways:

As the identity and target of this compound are unconfirmed, a specific signaling pathway diagram cannot be provided. Once the molecular target is identified, a diagram illustrating the relevant upstream and downstream signaling components can be generated to aid in experimental design and interpretation. For example, if this compound were a hypothetical kinase inhibitor, the diagram would show the kinase, its substrate, and the downstream effects.

Technical Support Center: Optimizing 5-HT1A Agonist Concentration for Experiments

A Note on A-57696: Initial searches for the compound "this compound" did not yield information relevant to a biological context. It is possible that this is a typographical error or an internal compound designation. This guide is therefore focused on the well-characterized class of 5-HT1A receptor agonists, with a specific focus on compounds like R-137696, 8-OH-DPAT, and Buspirone, which are commonly used in experimental settings.

This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-HT1A agonists in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for 5-HT1A agonists?

5-HT1A receptor agonists are compounds that bind to and activate the serotonin 1A receptor, a subtype of the serotonin receptor.[1] These receptors are G protein-coupled receptors (GPCRs) primarily coupled to Gi/o proteins.[2] Activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1][2] This signaling cascade ultimately results in a variety of cellular responses, including neuronal hyperpolarization and modulation of neurotransmitter release, which are associated with anxiolytic and antidepressant effects.[1][3]

Q2: I am not seeing the expected inhibitory effect on cAMP levels. What could be the issue?

Several factors could contribute to a lack of response in a cAMP assay:

-

Suboptimal Agonist Concentration: The concentration of the 5-HT1A agonist may be too low to elicit a significant response. It is crucial to perform a dose-response curve to determine the optimal effective concentration (EC50).

-

Cell Line Issues: The cell line used may not express a sufficient number of functional 5-HT1A receptors. Ensure the cell line is validated for 5-HT1A receptor expression and coupling to the cAMP pathway.

-

Assay Conditions: The assay buffer, incubation time, and the concentration of forskolin (if used to stimulate adenylyl cyclase) can all impact the results. Refer to established protocols and optimize these parameters for your specific cell line.

-

Agonist Degradation: Ensure the agonist is properly stored and has not degraded. Prepare fresh stock solutions and protect them from light and repeated freeze-thaw cycles.

Q3: My results show high variability between experiments. How can I improve reproducibility?

High variability can be addressed by:

-

Consistent Cell Culture Practices: Maintain consistent cell passage numbers, seeding densities, and growth conditions.

-

Precise Reagent Preparation: Prepare fresh agonist dilutions for each experiment from a validated stock solution.

-

Automated Liquid Handling: If possible, use automated pipetting to minimize human error in reagent addition.

-

Normalization: Normalize your data to a positive control (e.g., a known potent 5-HT1A agonist) and a vehicle control.

-

Statistical Analysis: Use appropriate statistical methods to analyze your data and determine the significance of your findings.

Q4: Are there potential off-target effects I should be aware of?

While many 5-HT1A agonists are highly selective, some may exhibit off-target binding to other receptors, which can lead to unexpected biological effects. For example, 8-OH-DPAT has been shown to have some affinity for 5-HT7 receptors.[4] It is advisable to consult the literature for the specific off-target profile of the agonist you are using and consider using selective antagonists to confirm that the observed effects are mediated by the 5-HT1A receptor.

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used 5-HT1A agonists in in-vitro experiments.

Table 1: In Vitro Activity of Common 5-HT1A Agonists

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| 8-OH-DPAT | CHO-K1 | Radioligand Binding | Ki | 0.9 nM | [5] |

| 8-OH-DPAT | HEK293 | [35S]GTPγS Binding | EC50 | 2.5 nM | [6] |

| Buspirone | ARPE-19 | Cell Viability (WST-1) | Protective Concentration | 0.1 µM - 10 µM | [7] |

| R-137696 | N/A | In vivo (human) | Oral Dose | 1-2 mg | [8] |

| S14506 | HEK293 (overexpressing 5-HT1AR) | cAMP Assay | EC50 | 25.4 pM | [9] |

| S14506 | HEK293 (overexpressing 5-HT1AR) | pERK1/2 Assay | EC50 | 93.0 pM | [9] |

Table 2: Typical In Vitro Concentration Ranges for 5-HT1A Agonists

| Compound | Cell Line/System | Typical Concentration Range | Application | Reference |

| 8-OH-DPAT | Cultured Human RPE cells | 0.1 µM - 20 µM | Assessing reduction of lipofuscin formation | [10] |

| 8-OH-DPAT | Rat Hippocampal Membranes | 0.1 nM - 10 µM | Radioligand binding assays | [11] |

| Buspirone | HepG2 cells | 25 µM - 100 µM | Assessing mitochondrial function | [12] |

| Buspirone | ARPE-19 cells | 1 µM - 10 µM | Assessing antioxidant gene expression | [7] |

Experimental Protocols

Protocol 1: 5-HT1A Receptor Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT1A receptor.

Materials:

-

Cell membranes expressing the human 5-HT1A receptor (e.g., from CHO-K1 or HEK293 cells).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.

-

Radioligand: [3H]8-OH-DPAT (specific activity ~100-200 Ci/mmol).

-

Non-specific binding control: 10 µM Metergoline.

-

Test compound stock solution.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer (for total binding) or 10 µM Metergoline (for non-specific binding) or test compound dilution.

-

25 µL of [3H]8-OH-DPAT (final concentration ~0.25 nM).

-

200 µL of diluted cell membranes (e.g., 10-20 µg protein/well).

-

-

Incubate the plate at room temperature for 60 minutes.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.

Protocol 2: cAMP Inhibition Assay

This protocol outlines a method to measure the inhibition of forskolin-stimulated cAMP production by a 5-HT1A agonist.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.

-

Cell culture medium (e.g., Ham's F12 with 10% FBS).

-

Stimulation Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

-

Forskolin stock solution.

-

Test compound stock solution.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Seed the 5-HT1A expressing cells in a 96-well plate and grow to confluency.

-

On the day of the assay, aspirate the culture medium and wash the cells once with stimulation buffer.

-

Add 50 µL of stimulation buffer containing various concentrations of the test compound to the wells.

-

Incubate for 15-30 minutes at 37°C.

-

Add 50 µL of stimulation buffer containing forskolin (final concentration typically 1-10 µM) to all wells except the basal control.

-

Incubate for an additional 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Visualizations

Caption: 5-HT1A Receptor Signaling Pathway.

Caption: General Experimental Workflow.

References